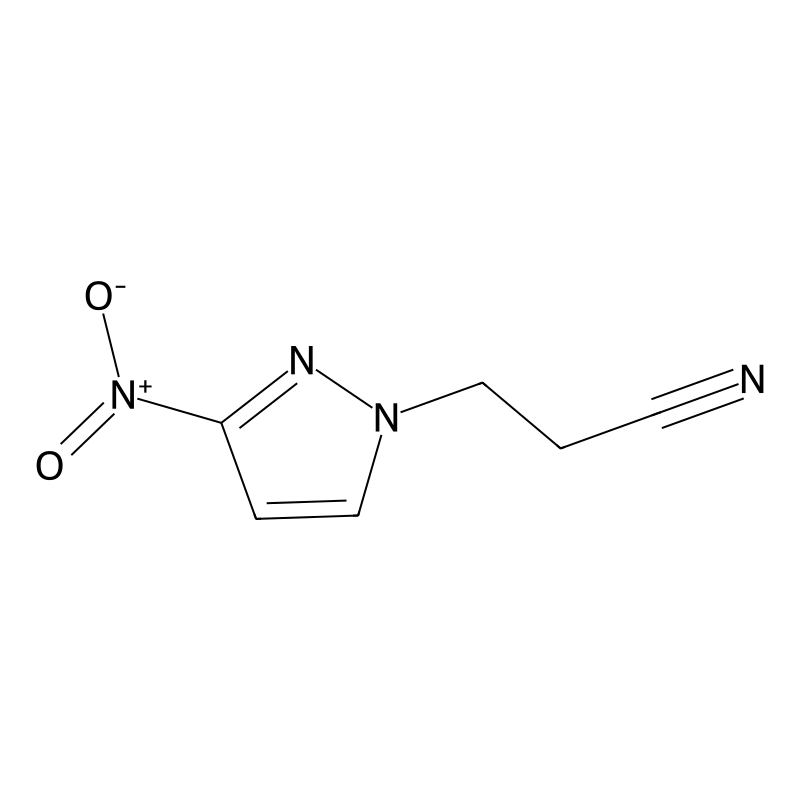3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pyrazoles have a wide range of applications in medicinal chemistry .
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
- The pyrazole moiety has many pharmacological functions .
- Pyrazoles are popular in drug discovery .
- They are used frequently in the synthesis of bioactive chemicals .
Scientific Field: Medicinal Chemistry
Scientific Field: Drug Discovery
Scientific Field: Agrochemistry
Scientific Field: Coordination Chemistry
Scientific Field: Organometallic Chemistry
- “3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile” is a biochemical used in proteomics research .
- Unfortunately, the specific applications and experimental procedures are not detailed .
- Compounds with similar structures, such as “1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)” and “N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine”, have been researched for their potential as heat-resistant energetic materials .
- These compounds have shown superior thermal stability values and energetic parameters compared to commonly used heat-resistant explosives .
Scientific Field: Proteomics Research
Scientific Field: Energetic Materials Research
- “3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile” is a biochemical used in proteomics research .
- Unfortunately, the specific applications and experimental procedures are not detailed .
- Compounds with similar structures, such as “1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)” and “N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine”, have been researched for their potential as heat-resistant energetic materials .
- These compounds have shown superior thermal stability values and energetic parameters compared to commonly used heat-resistant explosives .
Scientific Field: Proteomics Research
Scientific Field: Energetic Materials Research
3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is an organic compound characterized by a nitropyrazole ring and a nitrile group connected through a three-carbon chain. Its molecular formula is with a molecular weight of 166.14 g/mol. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
As information on this specific compound is limited, it's important to consider the potential hazards associated with similar pyrazole derivatives and nitrile compounds:
- The nitro group can be a potential explosive group if mishandled.
- Nitriles can be toxic upon inhalation, ingestion, or skin contact.
- The compound may be irritating to the skin, eyes, and respiratory system.
The chemical reactivity of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be explored through various reactions typical of nitriles and nitropyrazoles. For instance:
- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.
- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.
- Condensation Reactions: This compound may participate in condensation reactions with aldehydes or ketones, forming more complex structures.
Pyrazole derivatives, including 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, exhibit a range of biological activities. These include:
- Antimicrobial Properties: Some studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: Compounds in this class may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be achieved through several methods:
- Nitration of Pyrazole Derivatives: Starting from a suitable pyrazole, nitration can introduce the nitro group.
- Reactions with Nitriles: The compound can be synthesized by reacting a nitrile with an appropriate pyrazole derivative under controlled conditions.
- Multi-step Synthesis: A combination of reactions involving functionalization of the pyrazole ring and subsequent introduction of the nitrile group may also be employed .
The applications of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile span various fields:
- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
- Agriculture: Potential use in developing agrochemicals for pest control.
- Material Science: Investigated for its properties in creating novel materials .
Interaction studies involving 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile focus on its binding affinity to biological targets. Research indicates that it may interact with specific receptors or enzymes, influencing pathways related to inflammation and cancer progression. These studies are crucial for understanding the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile | 1002243-79-9 | 0.95 |
| 4-Nitro-1H-pyrazole | 1001500-47-5 | 0.90 |
| 3-(4-Nitrophenyl)-propanenitrile | Not specified | 0.91 |
| 4-Nitro-1H-pyrazole-1-acetonitrile | Not specified | 0.90 |
These compounds exhibit similar functionalities but may differ in their biological activities and applications, highlighting the uniqueness of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile within this class due to its specific structural features and potential interactions .








